molecular formula C17H17N7OS B2422023 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide CAS No. 2034478-72-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Cat. No.: B2422023
CAS No.: 2034478-72-1
M. Wt: 367.43
InChI Key: UPFUSNQMWGVMMD-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by the presence of a triazole ring, a pyrimidine ring, and a methylthio-substituted phenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Construction of the Pyrimidine Ring: This step may involve the condensation of appropriate precursors such as amidines and β-diketones.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving suitable intermediates.

    Final Coupling: The final step involves coupling the triazole-pyrimidine intermediate with the azetidine carboxamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole and pyrimidine rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the triazole or pyrimidine rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide would depend on its specific biological or chemical activity. Generally, compounds with triazole and pyrimidine rings can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide: Lacks the methylthio group.

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)azetidine-3-carboxamide: Contains a chloro group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide may impart unique chemical and biological properties, such as increased lipophilicity or specific interactions with molecular targets.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7OS/c1-26-14-5-3-2-4-13(14)22-17(25)12-7-23(8-12)15-6-16(20-10-19-15)24-11-18-9-21-24/h2-6,9-12H,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFUSNQMWGVMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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